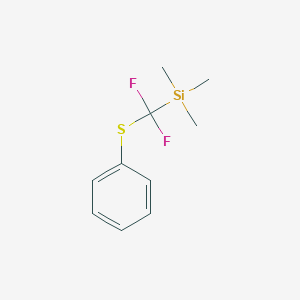

(Difluoro(phenylthio)methyl)trimethylsilane

Description

(Difluoro(phenylthio)methyl)trimethylsilane is an organosilicon compound with the molecular formula C10H14F2SSi It is characterized by the presence of a difluoromethyl group attached to a phenylthio group, which is further bonded to a trimethylsilyl group

Propriétés

IUPAC Name |

[difluoro(phenylsulfanyl)methyl]-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14F2SSi/c1-14(2,3)10(11,12)13-9-7-5-4-6-8-9/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNNLERGMVGBYSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C(F)(F)SC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14F2SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Magnesium-Mediated Synthesis

A foundational method involves the reaction of difluorohalomethyl phenyl sulfide (PhSCF₂X, X = Cl, Br, I) with trimethylchlorosilane (TMSCl) in the presence of magnesium. This approach adapts techniques from trifluoromethyl silane synthesis. For example, difluorobromo(phenylthio)methane (PhSCF₂Br) reacts with TMSCl under magnesium mediation in tetrahydrofuran (THF) at −78°C to room temperature. The general reaction is:

Key parameters include:

-

Molar ratio : PhSCF₂Br:TMSCl:Mg = 1:1.5:1.2

-

Solvent : THF or diethyl ether

This method leverages magnesium’s reducing capacity to facilitate halogen displacement, forming the Si–CF₂ bond. However, side reactions such as over-reduction or desulfurization necessitate careful temperature control.

Alkyl Lithium-Promoted Deprotonation

Direct Deprotonation of Difluoromethyl Phenyl Sulfide

A high-yielding route employs n-butyllithium (n-BuLi) to deprotonate difluoromethyl phenyl sulfide (PhSCF₂H), followed by silylation with TMSCl. The reaction proceeds via:

Optimized conditions :

-

Temperature : −78°C to prevent LiCF₂SPh decomposition.

-

Solvent : THF, ensuring solubility of intermediates.

This method is atom-economical and avoids halogenated precursors. However, PhSCF₂H’s limited commercial availability necessitates in situ preparation from phenylthiol and difluorocarbene precursors.

Tetrakis(dimethylamino)ethylene (TDAE)-Assisted Electron Transfer

Reductive Coupling with TDAE

TDAE, a strong electron donor, enables single-electron transfer (SET) reactions for silylation. Combining PhSCF₂Br with TMSCl and TDAE in dimethylformamide (DMF) at −30°C achieves 60–70% conversion:

Advantages :

-

Operates at milder temperatures (−30°C vs. −78°C).

-

TDAE’s stoichiometric use minimizes side reactions.

Limitations :

-

Higher cost due to TDAE’s expense.

-

Requires anhydrous DMF, complicating purification.

Comparative Analysis of Synthetic Routes

Critical considerations :

-

Substrate availability : PhSCF₂Br is more accessible than PhSCF₂H but requires handling of volatile halides.

-

Purification : Distillation under reduced pressure (1–2 mmHg) is standard, with boiling points ranging from 100–105°C.

Mechanistic Insights

Analyse Des Réactions Chimiques

Nucleophilic (Phenylthio)difluoromethylation of Alkyl Halides

Me₃SiCF₂SPh reacts with primary alkyl bromides or iodides in the presence of CsF/15-crown-5 in dimethoxyethane (DME) to form PhSCF₂-substituted alkanes. This reaction proceeds via a fluoride ion-mediated nucleophilic substitution mechanism:

-

Reaction Scope :

-

Key Conditions :

| Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| Ethyl bromide | PhSCF₂CH₂CH₃ | 85 | |

| n-Hexyl bromide | PhSCF₂(CH₂)₅CH₃ | 90 |

Fluoride-Induced Addition to Carbonyl Compounds

Me₃SiCF₂SPh transfers the PhSCF₂ group to aldehydes, ketones, and disulfides under tetrabutylammonium fluoride (TBAF) or CsF activation :

-

Aldehydes/Ketones :

-

Disulfides :

Example Reaction with Benzaldehyde :

textMe₃SiCF₂SPh + PhCHO → PhSCF₂CH(OH)Ph Yield: 85% [6]

Desulfurization to CF₂H-Containing Compounds

The PhSCF₂ group in products can be converted to CF₂H via radical desulfurization:

Example :

textPhSCF₂CH₂CH₃ → CF₂HCH₂CH₃ Yield: 80% [1]

Reaction with Esters and Ketones

-

Methyl Benzoate : Low reactivity, yielding PhSCF₂CO₂Me in <30% .

-

Enolizable Ketones : Competing enolization reduces efficiency (e.g., acetophenone: 65% yield ) .

Mechanistic Insights

-

Activation Pathway :

Fluoride ions abstract a silicon center from Me₃SiCF₂SPh, generating a pentacoordinate silicon intermediate ([F–Si(CF₂SPh)]⁻ ), which delivers the PhSCF₂⁻ nucleophile . -

Catalytic Cycle :

The alkoxide product (e.g., PhSCF₂CH(OH)R) can regenerate the active species, enabling catalytic fluoride use .

Comparative Reactivity

Me₃SiCF₂SPh outperforms analogous selenium-containing reagents (e.g., Me₃SiCF₂SePh) in terms of yield and substrate scope .

| Reagent | Substrate | Yield (%) | Reference |

|---|---|---|---|

| Me₃SiCF₂SPh | Ethyl bromide | 85 | |

| Me₃SiCF₂SePh | Ethyl bromide | 72 |

Applications De Recherche Scientifique

Nucleophilic Difluoromethylation

Overview : One of the primary applications of (difluoro(phenylthio)methyl)trimethylsilane is in nucleophilic difluoromethylation reactions. This process allows for the introduction of difluoromethyl groups into various substrates, which is valuable in the synthesis of pharmaceuticals and agrochemicals.

Mechanism : The reaction typically involves the fluoride ion-mediated substitution of alkyl halides with the this compound reagent. The presence of fluoride ions facilitates the transfer of the difluoromethyl group to the substrate.

Case Study : In a study by Li and Hu (2008), it was shown that this compound effectively reacts with primary alkyl bromides and iodides in dimethoxyethane (DME) solvent, yielding high product yields. The efficiency of this method was highlighted by varying molar ratios, leading to yields as high as 93% when optimized .

| Molar Ratio (Me3SiCF2SPh: Alkyl Halide) | Yield (%) |

|---|---|

| 1:1 | 42 |

| 1:3 | 43 |

| 1:4 | 47 |

| 2:1 | 93 |

Synthesis of Fluorinated Compounds

Overview : The compound serves as a precursor for synthesizing various fluorinated compounds, including pharmaceuticals that require fluorine substituents for enhanced biological activity.

Example Applications :

- Pharmaceutical Synthesis : The ability to introduce difluoromethyl groups is crucial for developing new drugs with improved efficacy and reduced side effects. For instance, difluoromethylated derivatives can exhibit altered pharmacokinetics compared to their non-fluorinated counterparts .

- Agrochemical Development : Similar methodologies are employed in creating agrochemicals that benefit from fluorinated moieties, enhancing their stability and activity against pests.

Photoredox Catalysis

Overview : Recent advancements have also explored the use of this compound in photoredox catalysis. This method utilizes light to drive chemical reactions, making it a green alternative to traditional synthetic routes.

Case Study : A study demonstrated that this compound can facilitate radical difluoromethylation of allenoic acids under photoredox conditions. This tandem reaction resulted in cyclization products that were previously difficult to synthesize .

Transformation into Other Functional Groups

Overview : The products derived from this compound can be further transformed into other functional groups through various chemical reactions.

- Desulfurization Reactions : Compounds containing the phenylthio group can be converted into difluoromethyl alcohols via oxidation-desulfonylation methods. This transformation expands the utility of the initial product in synthetic pathways .

- Free-Radical Reactions : The desulfurization method allows for the generation of CF2H-containing compounds, showcasing the versatility of this reagent in creating diverse fluorinated products .

Mécanisme D'action

The mechanism of action of (Difluoro(phenylthio)methyl)trimethylsilane involves the transfer of the difluoromethyl group to various substrates. The molecular targets and pathways depend on the specific reaction and the nature of the substrate. In nucleophilic substitution reactions, the trimethylsilyl group acts as a leaving group, facilitating the transfer of the difluoromethyl group to the nucleophile.

Comparaison Avec Des Composés Similaires

Similar Compounds

(Difluoromethyl)trimethylsilane: Similar structure but lacks the phenylthio group.

(Phenylthio)methyltrimethylsilane: Similar structure but lacks the difluoromethyl group.

(Trifluoromethyl)trimethylsilane: Contains a trifluoromethyl group instead of a difluoromethyl group.

Uniqueness

(Difluoro(phenylthio)methyl)trimethylsilane is unique due to the presence of both the difluoromethyl and phenylthio groups, which confer distinct reactivity and properties. The combination of these groups allows for versatile applications in organic synthesis and the potential for creating novel compounds with unique chemical and physical properties.

Activité Biologique

(Difluoro(phenylthio)methyl)trimethylsilane, often abbreviated as TMSCF2SPh, is a compound of significant interest in organic synthesis and medicinal chemistry. This compound serves primarily as a nucleophilic difluoromethylating agent, facilitating the introduction of difluoromethyl groups into various substrates. Its biological activity, particularly in relation to enzyme inhibition and potential therapeutic applications, has been explored in several studies.

The biological activity of TMSCF2SPh is largely attributed to its ability to introduce difluoromethyl groups into organic molecules, which can enhance their pharmacological properties. The difluoromethyl group is known to influence the electronic properties of compounds, thereby affecting their interaction with biological targets such as enzymes and receptors.

Key Mechanisms:

- Nucleophilic Substitution: TMSCF2SPh acts as a nucleophile in substitution reactions, allowing for the incorporation of difluoromethyl groups into various substrates .

- Enzyme Inhibition: Compounds modified with difluoromethyl groups have shown enhanced inhibitory activity against certain enzymes, including proteases and kinases .

Synthesis and Applications

A notable study demonstrated the use of TMSCF2SPh in the selective difluoromethylation of sulfinylimines, yielding high diastereoselectivities and good overall yields. This reaction was optimized using various Lewis bases, with tetrabutylammonium triphenyldifluorosilicate (TBAT) showing particularly favorable results . The ability to control stereochemistry during synthesis is crucial for developing biologically active compounds.

Case Studies

-

Enzyme Inhibition Studies:

- A series of compounds derived from TMSCF2SPh were tested for their inhibitory effects on human purine nucleoside phosphorylase (hPNP). Some derivatives exhibited low nanomolar IC50 values, indicating potent enzyme inhibition .

- The modification of nucleoside analogs with difluoromethyl groups significantly increased their efficacy against cancer cell lines, demonstrating the therapeutic potential of these modifications .

- Antiviral Activity:

Data Tables

Q & A

Q. What are the established synthetic routes for preparing (difluoro(phenylthio)methyl)trimethylsilane, and what are their key optimization parameters?

The compound can be synthesized via nucleophilic substitution or transition-metal-catalyzed reactions. For example, fluorinated silanes are often prepared by reacting (bromodifluoromethyl)trimethylsilane with thiophenol derivatives in the presence of a base (e.g., KOtBu) under anhydrous conditions . Key parameters include:

- Solvent selection : Polar aprotic solvents like DMF or THF enhance reactivity.

- Temperature control : Reactions typically proceed at 0–25°C to minimize side reactions.

- Purification : Column chromatography (hexane/ethyl acetate) or distillation under reduced pressure is recommended .

Q. How can researchers characterize this compound using spectroscopic methods?

- ¹H/¹³C NMR : The trimethylsilyl group appears as a singlet at δ ~0.1 ppm (¹H), while phenylthio and difluoromethyl groups show distinct splitting patterns (e.g., aromatic protons at δ 7.1–7.3 ppm) .

- 19F NMR : The difluoromethyl group exhibits a characteristic triplet or doublet of doublets due to coupling with adjacent protons or fluorine atoms .

- IR Spectroscopy : Key peaks include C-F stretches (~1100–1250 cm⁻¹) and Si-C vibrations (~750–850 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

Based on structurally similar silanes:

- Personal protective equipment (PPE) : Use nitrile gloves, a face shield, and a chemical-resistant lab coat .

- Ventilation : Handle in a fume hood to avoid inhalation of volatile byproducts.

- Toxicity data : Acute toxicity (H302, H315) and eye irritation (H319) are documented; ensure immediate access to eyewash stations .

Advanced Research Questions

Q. How does the phenylthio group influence the stereoselectivity of difluoromethylation reactions involving this compound?

The phenylthio group acts as a directing group in radical or transition-metal-mediated reactions. For example, in Barbier-type propargylation, the sulfur atom coordinates with metals (e.g., Cr or Zn), enabling anti-diastereoselectivity (dr > 10:1) in allylic alcohol synthesis . Computational studies suggest that steric effects from the phenylthio moiety and hyperconjugation with the difluoromethyl group stabilize transition states .

Q. What strategies resolve contradictions in reported reactivity data for fluorinated silanes under varying conditions?

Discrepancies in reaction outcomes (e.g., competing hydrolysis vs. alkylation) can arise from:

- Moisture sensitivity : Anhydrous conditions (e.g., molecular sieves) suppress hydrolysis .

- Catalyst choice : Copper(I) iodide enhances selectivity in cross-couplings, while palladium catalysts may favor undesired pathways .

- Temperature : Lower temperatures (e.g., –20°C) stabilize reactive intermediates in fluorination reactions .

Q. How can researchers design experiments to probe the mechanism of fluorine transfer in reactions involving this compound?

- Isotopic labeling : Use ¹⁸O-labeled water or D₂O to track hydrolysis pathways .

- Kinetic isotope effects (KIE) : Compare reaction rates with CF₂H vs. CF₂D groups to identify rate-determining steps .

- DFT calculations : Model transition states to assess the feasibility of radical vs. ionic mechanisms .

Q. What are the challenges in scaling up reactions using this compound, and how can they be mitigated?

- Byproduct formation : Optimize stoichiometry (e.g., excess thiophenol) to suppress polysubstitution .

- Exothermicity : Use controlled addition techniques and cooling baths to manage heat release in large batches .

- Purification : Switch from column chromatography to fractional distillation for cost-effective scale-up .

Data Contradiction Analysis

Q. Why do some studies report divergent yields for difluoromethylation reactions under similar conditions?

Variations may arise from:

- Impurity profiles : Trace moisture or oxygen can deactivate catalysts or promote side reactions .

- Substrate electronic effects : Electron-deficient aryl halides react faster than electron-rich ones in cross-couplings .

- Silane stability : Prolonged storage leads to decomposition; freshly distilled silane is recommended for reproducibility .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.